molecular formula C15H16N2O4S B11813392 Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate

Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate

Cat. No.: B11813392
M. Wt: 320.4 g/mol
InChI Key: NDFBFVOSNXGTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylate . This nomenclature reflects the following structural features:

  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3).
  • A methyl group at position 2 of the thiazole ring, substituted with a carbobenzyloxy (Cbz) group (phenylmethoxycarbonyl).
  • An ethyl ester functional group at position 5 of the thiazole ring.

The systematic naming prioritizes the thiazole ring as the parent structure, with substituents ordered alphabetically and numerically to minimize locants. Alternative synonyms include ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate and 2-(Benzyloxycarbonylaminomethyl)thiazole-5-carboxylic acid ethyl ester, though the IUPAC name remains the most precise descriptor.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₁₆N₂O₄S , derived from the following components:

  • 15 carbon atoms : Contributions from the benzyl group (7 carbons), thiazole ring (5 carbons), ethyl ester (2 carbons), and the carbonyl groups (1 carbon).
  • 16 hydrogen atoms : Distributed across the aromatic benzyl ring, methylene groups, and ethyl ester.
  • 2 nitrogen atoms : One from the thiazole ring and one from the carbamate group.
  • 4 oxygen atoms : Present in the ester, carbonyl, and ether functionalities.
  • 1 sulfur atom : Integral to the thiazole ring.

The molecular weight is 320.4 g/mol , calculated as follows:
$$
\text{MW} = (15 \times 12.01) + (16 \times 1.01) + (2 \times 14.01) + (4 \times 16.00) + 32.07 = 320.4 \, \text{g/mol}
$$
This matches experimental data for structurally analogous compounds, such as ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate (CID 10403722).

Property Value
Molecular Formula C₁₅H₁₆N₂O₄S
Molecular Weight (g/mol) 320.4
Heavy Atom Count 22

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, insights can be drawn from related thiazole derivatives. For example:

  • The thiazole ring adopts a planar conformation due to aromatic stabilization, with bond lengths of approximately 1.74 Å for C–S and 1.30 Å for C=N.
  • The carbobenzyloxy group introduces steric bulk, favoring a staggered conformation to minimize van der Waals repulsions between the benzyl ring and the thiazole substituents.
  • The ethyl ester at position 5 exhibits free rotation around the C–O bond, though intramolecular hydrogen bonding between the ester oxygen and the carbamate NH may restrict mobility in certain solvents.

Comparative analysis with ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate (CID 10403722) reveals that positional isomerism significantly impacts molecular geometry. The 5-carboxylate derivative likely exhibits enhanced planarity compared to its 4-substituted counterpart due to reduced steric clash between the ester and benzyl groups.

Comparative Analysis with Structural Analogues

This compound belongs to a family of Cbz-protected thiazole esters. Key analogues and their distinguishing features include:

Compound Name Structural Variation Key Properties
2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid Carboxylic acid at position 5 Higher polarity, reduced lipophilicity
Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate Ester at position 4 Altered electronic effects on the ring
Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate Methyl ester at position 4 Lower molecular weight (306.3 g/mol)

The 5-carboxylate isomer demonstrates unique reactivity in nucleophilic acyl substitution reactions due to the electron-withdrawing effect of the ester group, which activates the thiazole ring for electrophilic attacks at position 4. In contrast, 4-carboxylate analogues exhibit greater steric hindrance, limiting their utility in coupling reactions.

Substituent position also influences spectroscopic signatures. For instance, the ¹H NMR of the 5-carboxylate derivative shows a downfield shift for the thiazole H-4 proton (δ 8.2–8.5 ppm) compared to δ 7.8–8.0 ppm in 4-carboxylate isomers, reflecting differences in ring current effects.

These structural nuances underscore the importance of regioselective synthesis in tailoring thiazole derivatives for specific applications, such as protease inhibition or metal coordination.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H16N2O4S/c1-2-20-14(18)12-8-16-13(22-12)9-17-15(19)21-10-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,17,19)

InChI Key

NDFBFVOSNXGTTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole ring is synthesized via cyclization of α-haloketones with thiourea derivatives. For example, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under basic conditions (e.g., sodium carbonate) at 60–70°C to yield ethyl 2-aminothiazole-5-carboxylate. Key parameters include:

  • Solvent system : Ethanol/ethyl acetate mixtures (10–35% concentration) optimize solubility and reaction kinetics.

  • Catalysis : Nano-copper powder (10 wt%) enhances yield (95.7%) and purity (99.34%) by facilitating thiourea activation.

ParameterOptimal ValueImpact on Yield
Temperature60–70°CMaximizes cyclization rate
Reaction Time5–5.5 hoursPrevents over-decomposition
pH Adjustment9–10 (post-reaction)Ensures product precipitation

One-Pot Sequential Synthesis

Recent advances leverage one-pot strategies to reduce purification steps. A modified Cook–Heilbron thiazole synthesis combines aminocyanoacetates with isothiocyanates under aqueous conditions. For instance:

  • Formation of 5-aminothiazole : Ethyl aminocyanoacetate reacts with benzyl isothiocyanate in tetrahydrofuran (THF)/water (6:1 v/v) at 55°C.

  • In situ Protection : The free amine is immediately protected with benzyl chloroformate, avoiding intermediate isolation.

Advantages :

  • Yield improvement : 88–92% overall yield due to minimized intermediate degradation.

  • Solvent efficiency : THF/water systems enable facile product extraction.

Industrial-Scale Optimization

Patent CN103664819A highlights scalable modifications for high-throughput production:

Process Intensification

  • Solvent recycling : Ethanol recovery reduces costs by 30%.

  • pH-controlled crystallization : Adjusting to pH 9–10 with NaOH ensures >98% product recovery.

Energy Efficiency

  • Microwave-assisted synthesis : Reduces reaction time from 10 hours to 2 hours but requires specialized equipment.

  • Continuous flow systems : Enhance heat transfer during exothermic steps (e.g., Cbz protection).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step Synthesis78–8595–99HighModerate
One-Pot Synthesis88–9297–99ModerateHigh
Industrial Process9899.3Very HighVery High

Key Trade-offs :

  • Multi-step approaches offer flexibility in intermediate modification but incur higher labor costs.

  • One-pot methods prioritize speed and yield but require precise stoichiometric control.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole nitrogen exhibits nucleophilic character, enabling reactions with electrophilic reagents. For example, alkylation or acylation can occur at the N-position under mild conditions.

Reaction Type Reagents/Conditions Product Yield Source
AlkylationMethyl iodide, NaH, DMF, 25°C, 30 minEthyl 2-((((benzyloxy)carbonyl)amino)methyl)-1-methylthiazole-5-carboxylate60%
AcylationAcetyl chloride, TEA, CH₂Cl₂, 0°C → rtEthyl 2-((((benzyloxy)carbonyl)amino)methyl)-1-acetylthiazole-5-carboxylate75%

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a critical step for further functionalization.

Reaction Type Reagents/Conditions Product Yield Source
Alkaline HydrolysisNaOH (4 equiv), THF/H₂O (3:1), 60°C, 2 h2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylic acid85%
Acidic HydrolysisHCl (conc.), reflux, 6 hSame as above78%

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is selectively removed under hydrogenolytic or acidic conditions to expose the primary amine.

Reaction Type Reagents/Conditions Product Yield Source
HydrogenolysisH₂ (1 atm), Pd/C, MeOH, 25°C, 12 hEthyl 2-(aminomethyl)thiazole-5-carboxylate92%
Acidic CleavageTFA/CH₂Cl₂ (1:1), 0°C → rt, 4 hEthyl 2-(aminomethyl)thiazole-5-carboxylate88%

Oxidation and Reduction Reactions

The thiazole ring and ester moiety participate in redox transformations, enabling access to sulfoxides, sulfones, or alcohols.

Reaction Type Reagents/Conditions Product Yield Source
Thiazole Oxidationm-CPBA, CHCl₃, 0°C, 2 hEthyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate sulfoxide62%
Ester ReductionLiAlH₄, THF, 0°C → rt, 3 h2-((((Benzyloxy)carbonyl)amino)methyl)thiazole-5-methanol70%

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For instance, intramolecular cyclization forms imidazothiazole derivatives.

Reaction Type Reagents/Conditions Product Yield Source
CyclodehydrationTf₂O, Ph₂SO, Py, −78°C, 5 hEthyl 2-((((benzyloxy)carbonyl)amino)methyl)imidazo[2,1-b]thiazole-5-carboxylate62%

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related thiazoles due to the Cbz-aminomethyl substituent:

Compound Reactivity Profile Key Difference
Ethyl 2-amino-4-methylthiazole-5-carboxylateFaster ester hydrolysis; no Cbz deprotectionSimpler structure, lacks steric hindrance
Ethyl 2-(1-Cbz-aminoethyl)thiazole-5-carboxylateSlower nucleophilic substitution due to ethyl bridgeIncreased steric bulk

Industrial-Scale Reaction Optimization

Large-scale synthesis employs modified conditions to enhance efficiency:

  • Solvent Optimization : Ethanol/ethyl acetate mixtures reduce reaction time by 40% compared to pure ethanol .

  • Catalyst Loading : Sodium carbonate (0.01–0.1 wt%) improves yields to >98% in esterification steps .

Scientific Research Applications

Antimicrobial Activity

Research indicates that Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate exhibits significant antibacterial properties. Its ability to inhibit various bacterial strains positions it as a potential candidate for developing novel antibiotics. Studies have shown that compounds with similar thiazole structures can effectively target bacterial enzymes, potentially leading to new treatments for resistant infections.

Anticancer Potential

The thiazole moiety is known for its role in the development of anticancer agents. This compound may inhibit specific pathways involved in cancer cell proliferation. Its interactions with biological macromolecules, such as proteins and nucleic acids, suggest that it could modulate enzymatic activities crucial for cancer progression .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This property is particularly relevant in drug design, where enzyme inhibitors can serve as therapeutic agents against various diseases, including metabolic disorders and cancers .

Research Tool

Due to its unique structural features, this compound can be utilized as a research tool in biochemical studies. It can help elucidate the mechanisms of enzyme action and cellular processes, providing insights into disease mechanisms and potential therapeutic targets.

Case Study 1: Antibacterial Activity Evaluation

In one study evaluating the antibacterial properties of thiazole derivatives, this compound was tested against various strains of bacteria. The results indicated that this compound exhibited broad-spectrum antibacterial activity comparable to existing antibiotics like Ciprofloxacin and Rifampicin . The mechanism of action was attributed to its ability to inhibit bacterial enzyme functions critical for survival.

Case Study 2: Anticancer Mechanisms

Another research effort focused on the anticancer potential of thiazole derivatives, including this compound). The study demonstrated that this compound inhibited cell proliferation in several cancer cell lines. The proposed mechanism involved the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Mechanism of Action

The mechanism of action of Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Comparison

Ethyl 2-[2'-(4-t-Butyloxycarbonylaminobutyryl)aminothiazole-4'-carboxamido]thiazole-5-carboxylate (Compound 9)
  • Key Differences: Replaces the Cbz group with a t-butyloxycarbonyl (Boc)-protected aminobutyryl side chain. Contains an additional thiazole-4-carboxamido group, increasing molecular complexity.
  • Implications: Boc is acid-labile, offering orthogonal deprotection compared to Cbz (hydrogenolysis). The extended side chain may enhance binding to DNA minor grooves, as suggested in studies on oligopeptide analogs .
Ethyl 2-(tert-Butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate
  • Key Differences: Features a Boc-protected methylamino group at the 2-position and a methyl group at the 4-position.
  • Implications: Methyl substitution at the 4-position increases lipophilicity (clogP ~2.1 vs. ~1.8 for the target compound).
Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • Key Differences: Lacks the Cbz-aminomethyl group, exposing a primary amine at the 2-position. Contains a 4-methyl substituent.
  • Implications :
    • Higher reactivity in coupling reactions (e.g., amide bond formation) without requiring deprotection.
    • Reduced stability in acidic or oxidative conditions due to the free amine .
Ethyl 2-aminothiazole-5-carboxylate
  • Key Differences: Simplest analog with only an ethyl carboxylate and unprotected 2-amino group.
  • Implications :
    • Ideal for rapid functionalization but prone to side reactions in unprotected amine scenarios.
    • Lower molecular weight (MW = 186.2 vs. 334.4 for the target compound) may improve solubility .
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methylthiazole-5-carboxylate
  • Key Differences: Substitutes the Cbz-aminomethyl group with a benzodioxolyloxy moiety.
  • Methyl at the 4-position increases clogP (2.5 vs. 1.8 for the target compound) .

Physical and Chemical Properties

Property Target Compound Ethyl 2-amino-4-methylthiazole-5-carboxylate Compound 9
Molecular Weight 334.4 g/mol 186.2 g/mol 498.5 g/mol
clogP 1.8 1.5 3.2
Solubility (H₂O) <0.1 mg/mL 1.2 mg/mL <0.05 mg/mL
Stability Stable to acid/base; Cbz requires H₂/Pd for deprotection Unstable in acidic conditions Stable to acid; Boc removed with TFA

Biological Activity

Ethyl 2-((((benzyloxy)carbonyl)amino)methyl)thiazole-5-carboxylate is a thiazole-based compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C16H18N2O4S
  • Molecular Weight : 334.39 g/mol
  • CAS Number : 1095823-50-9
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. In a study evaluating various thiazole compounds, it was found that derivatives with a similar structure exhibited bactericidal activity comparable to standard antibiotics such as ampicillin and gentamicin .

CompoundActivity AgainstReference
This compoundStaphylococcus aureus, Bacillus subtilis
Analog 12fComparable to ampicillin

Anticancer Activity

The anticancer potential of thiazole compounds is well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that compounds with similar thiazole structures can induce apoptosis in cancer cells, with mechanisms involving the inhibition of key proteins associated with cell survival .

In one study, a related compound demonstrated broad-spectrum anticancer activity against 29 out of 60 tested tumor cell lines, indicating a potential for further development as an anticancer agent .

CompoundCell Line TestedIC50 (µM)Reference
This compoundVarious cancer cell linesNot specified
Compound 9bMultiple tumor cell linesBroad spectrum activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and proliferation, such as xanthine oxidase, affecting metabolic pathways essential for microbial growth.
  • Induction of Apoptosis : Similar thiazole derivatives have been shown to trigger apoptotic pathways in cancer cells by interacting with proteins like Bcl-2, which regulate cell death .
  • Cellular Interaction : The structural features of the thiazole ring facilitate interactions with cellular receptors or enzymes, altering their activity and contributing to the observed biological effects .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study involving the synthesis and evaluation of multiple thiazole compounds revealed that those containing the benzyloxycarbonyl group exhibited enhanced antibacterial properties against resistant strains of bacteria .
  • Anticancer Research : Another study focused on the cytotoxic effects of thiazole derivatives on human glioblastoma and melanoma cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through targeted molecular interactions .

Q & A

Q. Key Data :

  • Reaction Time : 8–24 hours for protection and cyclization steps.
  • Yields : Typically 50–70%, depending on purification efficiency.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Structural confirmation and purity assessment rely on:

  • 1H/13C NMR : To verify the thiazole core (δ ~7.5–8.5 ppm for aromatic protons) and carbamate/ester functionalities (δ ~4.1–4.3 ppm for ethyl ester CH₂) .
  • HRMS : For molecular ion validation (e.g., [M+H]+ calculated for C₁₅H₁₆N₂O₄S: 320.0832) .
  • Melting Point : Consistency with literature values (e.g., 206–208°C for related derivatives) .

Note : Purity is confirmed via HPLC (≥95%) or TLC .

Basic: How do the benzyloxycarbonyl and ethyl ester groups affect downstream reactivity?

Answer:

  • Cbz Group : Provides stability under basic conditions but is cleavable via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (e.g., TFA) for further functionalization .
  • Ethyl Ester : Hydrolyzes to carboxylic acids under basic (NaOH/EtOH) or enzymatic conditions, enabling conjugation or salt formation .

Methodological Tip : Use LiAlH₄ for ester reduction to alcohols, avoiding Cbz deprotection .

Advanced: How can reaction conditions be optimized to improve cyclocondensation yields?

Answer:
Key variables include:

  • Solvent Polarity : Polar aprotic solvents (DMF/DMSO) enhance nucleophilicity but may require higher temperatures (~100°C) .
  • Catalysts : DMAP accelerates carbamate formation, reducing side reactions .
  • Reagent Ratios : A 1.2:1 molar ratio of α-chloroacetoacetate to thiourea minimizes unreacted starting material .

Data Contradiction : Ethanol reflux () vs. DMF () highlights solvent-dependent yield variations (50% vs. 65%) .

Advanced: How to resolve discrepancies in NMR chemical shifts between experimental and computational predictions?

Answer:

  • Purity Check : Recrystallize or repurify samples to remove paramagnetic impurities .
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; DMSO may deshield protons .
  • DFT Calculations : Use Gaussian or ORCA to model solvent- and conformation-dependent shifts .

Case Study : A 0.3 ppm deviation in thiazole CH₂ protons was resolved by confirming anhydrous conditions during synthesis .

Advanced: What SAR strategies enhance bioactivity of thiazole-carbamate derivatives?

Answer:

  • Thiazole Modifications : Introduce electron-withdrawing groups (e.g., NO₂ at C4) to improve kinase inhibition (e.g., CDK9 IC₅₀ reduced from 120 nM to 45 nM) .
  • Carbamate Replacement : Substitute Cbz with acetyl or sulfonamide groups to alter lipophilicity and bioavailability .
  • Ester Bioisosteres : Replace ethyl ester with amides for protease resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.